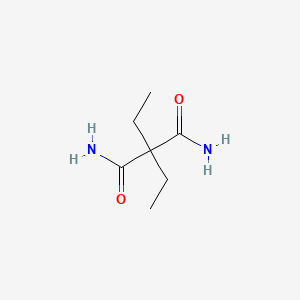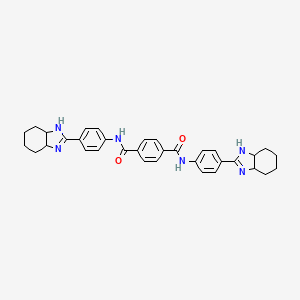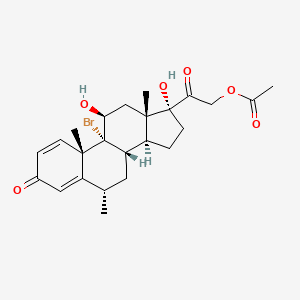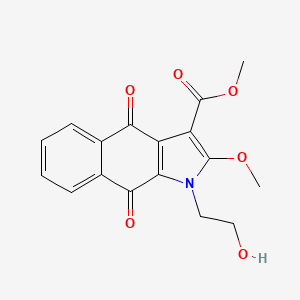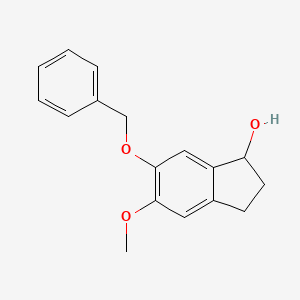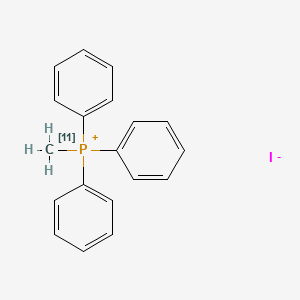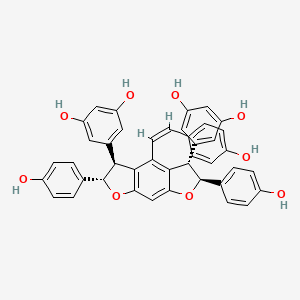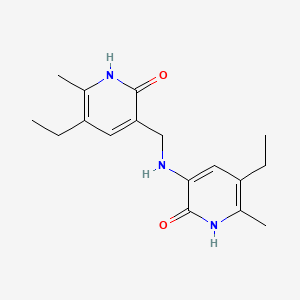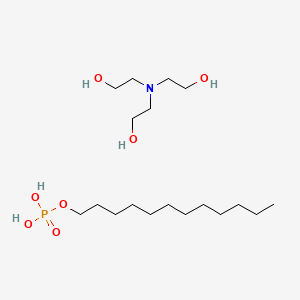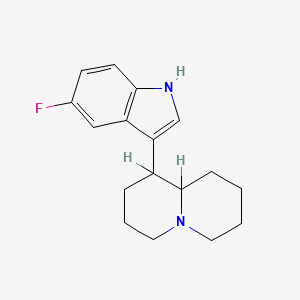
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is a compound that features two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate typically involves the reaction of aziridine derivatives with suitable carbonylating agents. One common method is the reaction of aziridine-2-carboxylates with ethyl chloroformate in the presence of a base such as N-methylmorpholine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of haloamines and 1,2-dibromoalkanes. These intermediates can be treated with amines to yield aziridines . The process is scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, primarily driven by the high strain energy of the aziridine rings. These reactions include:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: Substitution at the aziridine nitrogen can occur with various electrophiles.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are alkylated derivatives of the nucleophiles used.
Oxidation: Aziridine N-oxides are formed.
Reduction: Amines are the primary products.
Wissenschaftliche Forschungsanwendungen
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a prodrug, where the aziridine rings can be selectively opened in the presence of specific biological nucleophiles.
Materials Science: It is used as a crosslinker in polymer chemistry to enhance the mechanical properties of materials.
Biological Studies: The compound’s reactivity with thiol groups makes it a useful tool for studying protein interactions and modifications.
Wirkmechanismus
The mechanism of action of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate primarily involves the nucleophilic ring opening of the aziridine rings. The high strain energy of the three-membered rings makes them highly reactive towards nucleophiles. Upon ring opening, the compound can form covalent bonds with biological molecules, such as proteins, leading to modifications that can alter their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature aziridine rings and are used in similar applications, such as medicinal chemistry and materials science.
N-alkylaziridines: These compounds have alkyl groups attached to the aziridine nitrogen and exhibit similar reactivity patterns.
Uniqueness
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is unique due to the presence of two aziridine rings, which can undergo simultaneous or sequential ring-opening reactions. This dual reactivity enhances its potential as a crosslinker and a prodrug in medicinal chemistry .
Eigenschaften
CAS-Nummer |
881-92-5 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-(aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c11-7(9-1-2-9)13-5-6-14-8(12)10-3-4-10/h1-6H2 |
InChI-Schlüssel |
LVAPYAAFWOGAIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)OCCOC(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


